2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Overview
Description
“2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.2 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar compounds have been synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines .Molecular Structure Analysis
The molecular structure of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” were not found, similar pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde” include a molecular weight of 204.2 . It is a powder stored at room temperature .Scientific Research Applications
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .
- The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
-
Coordination Chemistry and Organometallic Chemistry
-
Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have shown potent antileishmanial and antimalarial activities .
- These compounds were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
- The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- The results revealed that certain compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
-
Agrochemical Industry
-
Medicinal Chemistry
-
Antibacterial and Antimycobacterial Activities
-
Anti-inflammatory, Antitumor, and Antidiabetic Activities
- Pyrazoles have potential applications in medicinal chemistry as anti-inflammatory medications, antitumor drugs, and antidiabetic agents .
- Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
- The specific methods of application and outcomes in this field are not detailed in the sources .
-
Antiviral and Anti-HIV Activities
properties
IUPAC Name |
2-fluoro-4-(1-methylpyrazol-4-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKSFQWPPNSCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.